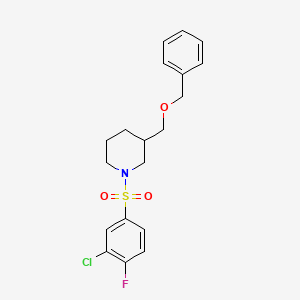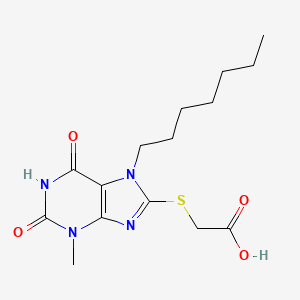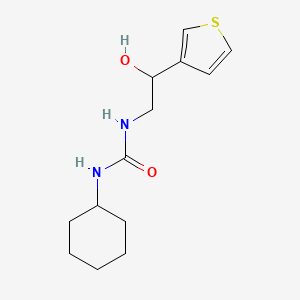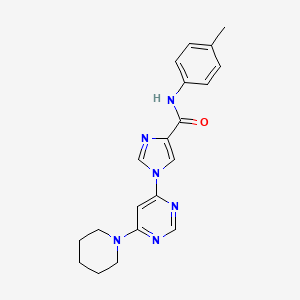
3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-((Benzyloxy)methyl)-1-((3-chloro-4-fluorophenyl)sulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a benzyloxy group and a sulfonyl group attached to a phenyl ring with chlorine and fluorine substituents .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. For instance, the sulfonyl group might be susceptible to nucleophilic attack, and the piperidine nitrogen could potentially form salts .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of polar groups like sulfonyl and fluorine would likely make it more soluble in polar solvents .
Wissenschaftliche Forschungsanwendungen
Here is a summary of related scientific research areas and potential applications based on the available literature:
Nucleophilic Aromatic Substitution Reactions
- Chemical Reactivity and Mechanism Studies : The reactivity of piperidine with nitro-substituted benzene derivatives, leading to nucleophilic aromatic substitution reactions, has been investigated. Such studies provide insights into the mechanisms of reactions that are crucial for the synthesis of various aromatic compounds, including those containing the piperidine moiety (Pietra & Vitali, 1972).
Synthesis and Application of Biopolymer Derivatives
- Biopolymer Modification for Enhanced Properties : Research on the chemical modification of xylan, a type of hemicellulose, into ethers and esters demonstrates the broad potential of functional group manipulation to create materials with specific properties. This area highlights the importance of chemical modifications, such as those involving piperidine derivatives, in developing new materials for various applications (Petzold-Welcke et al., 2014).
Environmental and Health Impact Studies
- Assessment of Environmental Contaminants : Studies on the environmental and health impacts of polychlorinated biphenyls (PCBs) and their metabolites provide a framework for understanding the potential risks associated with chemical compounds, including the need for assessing the biological activity and environmental fate of piperidine derivatives and related compounds (Quinete et al., 2014).
Drug Design and Pharmacology
- Pharmacophore Exploration in Drug Design : The role of pharmacophoric groups in the potency and selectivity of compounds targeting D2-like receptors has been explored, illustrating the critical importance of structural features in medicinal chemistry. This research underscores the potential utility of piperidine derivatives in designing new pharmacologically active agents (Sikazwe et al., 2009).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(phenylmethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFNO3S/c20-18-11-17(8-9-19(18)21)26(23,24)22-10-4-7-16(12-22)14-25-13-15-5-2-1-3-6-15/h1-3,5-6,8-9,11,16H,4,7,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOPCUFAAJSDTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)

![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride](/img/structure/B2608533.png)
![5-((4-(1-benzyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2608536.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2608537.png)
![[2-(allylsulfanyl)-1-benzyl-1H-imidazol-5-yl]methanol](/img/structure/B2608539.png)
